1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
A metabolite of Aripiprazole
Brand Name:
Vulcanchem
CAS No.:
882880-12-8
VCID:
VC0194369
InChI:
InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)
SMILES:
C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3
Molecular Formula:
C22H24N2O4
Molecular Weight:
380.4 g/mol
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
CAS No.: 882880-12-8
Impurities
VCID: VC0194369
Molecular Formula: C22H24N2O4
Molecular Weight: 380.4 g/mol
Purity: > 95%
CAS No. | 882880-12-8 |
---|---|
Product Name | 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane |
Molecular Formula | C22H24N2O4 |
Molecular Weight | 380.4 g/mol |
IUPAC Name | 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26) |
Standard InChIKey | HYDKRRWQLHXDEN-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 |
Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 |
Appearance | Solid powder |
Description | A metabolite of Aripiprazole |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 7,7'-(propane-1,3-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one) |
PubChem Compound | 11668031 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume